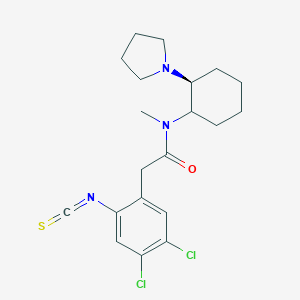

![molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide CAS No. 115247-57-9](/img/structure/B48431.png)

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a chemical compound that belongs to the family of indeno[1,2-d]thiazoles. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Anti-Ulcer Activity

A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized various N-substituted amino derivatives of 8H-indeno[1,2-d]thiazol-2-amine and evaluated their anti-ulcer properties. Notably, the alkylamino derivatives showed significant inhibitory effects on ethanol-induced gastric ulcers, surpassing those of arylamino derivatives. Additionally, certain 3-morpholinopropylamino derivatives exhibited stronger inhibition of hydrochloric acid-induced gastric ulcers than cetraxate hydrochloride, a known anti-ulcer drug, and also demonstrated potent effects in inhibiting gastric acid secretion in rats (Inoue, Ikesue, & Mizoguchi, 1994).

Antimicrobial Activity

Mor and Khatri (2022) conducted a study on benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones, a related compound, which were synthesized and tested for their antimicrobial properties. The study found significant inhibitory effects against various bacterial and fungal strains, highlighting the potential of these derivatives in antimicrobial applications (Mor & Khatri, 2022).

FBPase Inhibitor for Metabolic Stability

Tsukada et al. (2010) designed and synthesized a series of tricyclic 8H-indeno[1,2-d][1,3]thiazoles as potent FBPase inhibitors to improve metabolic stability and enhance FBPase inhibitory activity. One of the compounds exhibited an IC(50) value of 1nM against human FBPase, indicating its high efficacy (Tsukada et al., 2010).

Corrosion Inhibition

Kaya et al. (2016) and Farahati et al. (2019) investigated the use of thiazole derivatives, including compounds structurally similar to 8H-Indeno[1,2-d]thiazol-2-amine, as corrosion inhibitors. Their studies involved theoretical and experimental approaches to evaluate the effectiveness of these compounds in preventing metal corrosion (Kaya et al., 2016); (Farahati et al., 2019).

Crystal Structure Analysis

A study by Hu and Cao (2011) focused on the structural characteristics of 2-aminothiazole derivatives, highlighting the formation of chiral crystals from small achiral molecules. This research contributes to the understanding of molecular interactions and crystallography in related thiazole compounds (Hu & Cao, 2011).

Drug Synthesis

Research by Colella et al. (2018) and Veltri et al. (2016) explored the synthesis of thiazole derivatives for potential use in drug discovery programs. These studies demonstrate the versatility of thiazole compounds in creating bioactive molecules for therapeutic applications (Colella et al., 2018); (Veltri et al., 2016).

HDAC Inhibition and Antiproliferative Activities

Zhou et al. (2013) designed and synthesized novel indeno[1,2-d]thiazole hydroxamic acids to inhibit histone deacetylases (HDACs) and evaluated their antiproliferative activities on tumor cell lines. These compounds showed promising results in inhibiting HDAC and inhibiting the growth of certain cancer cell lines (Zhou et al., 2013).

Mechanism of Action

Target of Action

The primary target of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

This compound interacts with the 3CL pro, inhibiting its activity . The compound’s inhibitory activity was demonstrated with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro

Biochemical Pathways

By inhibiting the 3CL pro, this compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Result of Action

The inhibition of 3CL pro by this compound results in a decrease in viral replication, which can potentially limit the severity of SARS-CoV-2 infection .

Safety and Hazards

The safety data sheet for 8H-Indeno[1,2-d][1,3]thiazol-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKQBGBAHVLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597234 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115247-57-9 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)